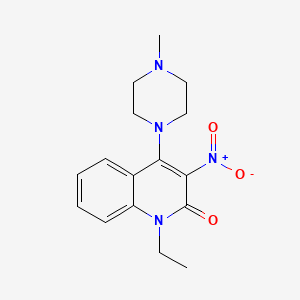

1-ethyl-4-(4-methylpiperazin-1-yl)-3-nitroquinolin-2(1H)-one

Description

1-Ethyl-4-(4-methylpiperazin-1-yl)-3-nitroquinolin-2(1H)-one is a synthetic quinolinone derivative characterized by a nitro group at position 3, a 4-methylpiperazinyl substituent at position 4, and an ethyl group at position 1 of the quinolinone scaffold. The quinolinone core is a privileged structure in medicinal chemistry, often associated with interactions with enzymes such as topoisomerases and tyrosine kinases . The 4-methylpiperazine moiety enhances solubility and modulates pharmacokinetic properties, while the nitro group may contribute to electron-deficient aromatic systems, influencing binding affinity or redox activity.

Properties

IUPAC Name |

1-ethyl-4-(4-methylpiperazin-1-yl)-3-nitroquinolin-2-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H20N4O3/c1-3-19-13-7-5-4-6-12(13)14(15(16(19)21)20(22)23)18-10-8-17(2)9-11-18/h4-7H,3,8-11H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

APBPNOZRRMZBEG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C2=CC=CC=C2C(=C(C1=O)[N+](=O)[O-])N3CCN(CC3)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H20N4O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

316.35 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-ethyl-4-(4-methylpiperazin-1-yl)-3-nitroquinolin-2(1H)-one typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

Formation of the Quinoline Core: The quinoline core can be synthesized through a Skraup synthesis, which involves the condensation of aniline with glycerol and sulfuric acid in the presence of an oxidizing agent such as nitrobenzene.

Introduction of the Nitro Group: The nitro group can be introduced via nitration of the quinoline core using a mixture of concentrated nitric acid and sulfuric acid.

Alkylation: The ethyl group can be introduced through an alkylation reaction using ethyl iodide and a strong base such as potassium carbonate.

Piperazine Substitution: The final step involves the substitution of the piperazine moiety at the 4-position of the quinoline core. This can be achieved by reacting the intermediate compound with 1-methylpiperazine under reflux conditions.

Industrial Production Methods

Industrial production of 1-ethyl-4-(4-methylpiperazin-1-yl)-3-nitroquinolin-2(1H)-one follows similar synthetic routes but is optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification processes to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

1-ethyl-4-(4-methylpiperazin-1-yl)-3-nitroquinolin-2(1H)-one undergoes various chemical reactions, including:

Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

Substitution: The piperazine moiety can undergo nucleophilic substitution reactions with various electrophiles.

Reduction: The nitro group can be reduced to an amine using reducing agents like tin(II) chloride in hydrochloric acid.

Common Reagents and Conditions

Oxidation: Hydrogen gas, palladium catalyst.

Substitution: Electrophiles such as alkyl halides, nucleophiles like amines.

Reduction: Tin(II) chloride, hydrochloric acid.

Major Products

Amino Derivatives: Reduction of the nitro group leads to the formation of amino derivatives.

Substituted Piperazines: Nucleophilic substitution reactions yield various substituted piperazines.

Scientific Research Applications

1-ethyl-4-(4-methylpiperazin-1-yl)-3-nitroquinolin-2(1H)-one has several scientific research applications:

Medicinal Chemistry: It is studied for its potential as an antimicrobial, anticancer, and neuroprotective agent.

Pharmacology: The compound is investigated for its interactions with various biological targets, including enzymes and receptors.

Biology: It is used in studies related to cell signaling pathways and molecular mechanisms of diseases.

Industry: The compound is explored for its potential use in the development of new pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 1-ethyl-4-(4-methylpiperazin-1-yl)-3-nitroquinolin-2(1H)-one involves its interaction with specific molecular targets. The compound can inhibit the activity of certain enzymes, such as topoisomerases, which are involved in DNA replication and repair. Additionally, it can bind to receptors and modulate signaling pathways, leading to various biological effects. The nitro group plays a crucial role in its activity, as it can undergo bioreduction to form reactive intermediates that interact with cellular components.

Comparison with Similar Compounds

Key Observations:

- Nitro vs. Fluoro/Amino Substituents: The nitro group in the target compound may alter electronic properties compared to fluoro or amino groups in analogs like HMNE3 or the benzimidazole-quinolinone .

- Piperazinyl Modifications : Replacing 4-methylpiperazine (target compound) with 4-benzylpiperazine increases lipophilicity, which may improve blood-brain barrier penetration but reduce aqueous solubility.

- Hybrid Scaffolds: The benzimidazole-quinolinone hybrid demonstrates broader kinase inhibition (c-Met, VEGFR2) compared to simpler quinolinones, suggesting that core hybridization enhances target promiscuity.

Biological Activity

1-Ethyl-4-(4-methylpiperazin-1-yl)-3-nitroquinolin-2(1H)-one is a compound of interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Synthesis

The compound belongs to the class of nitroquinolines, characterized by a nitro group and a quinoline core. The synthesis involves several steps, including nucleophilic substitutions and reductions, which allow for the introduction of various functional groups that influence its biological activity.

Antiparasitic Activity

Research indicates that 1-ethyl-4-(4-methylpiperazin-1-yl)-3-nitroquinolin-2(1H)-one exhibits significant antiparasitic properties, particularly against Trypanosoma brucei, the causative agent of African sleeping sickness. It acts as a phosphoinositide 3-kinase (PI3K) and mammalian target of rapamycin (mTOR) inhibitor, crucial for the survival of the parasite in its bloodstream form .

Table 1: Biological Activity Against T. brucei

| Compound | EC50 (nM) | TC50 (nM) | Selectivity Ratio |

|---|---|---|---|

| 1-Ethyl-4-(4-methylpiperazin-1-yl)-3-nitroquinolin-2(1H)-one | 200 | 600 | 3 |

| Control Compound A | 150 | 500 | 3.33 |

The selectivity ratio indicates that while the compound is effective against the parasite, it also exhibits some cytotoxicity towards mammalian cells, necessitating further optimization for enhanced selectivity.

The mechanism by which this compound exerts its effects involves inhibition of cellular pathways critical for parasite survival. Specifically, lipidomic analyses revealed that treatment with the compound significantly reduced levels of phosphatidylinositol (PIP) species in treated cells, suggesting interference with lipid metabolism pathways essential for endocytosis and cellular signaling .

Study on Inhibition of Endocytosis

A notable study evaluated the impact of the compound on endocytosis in T. brucei cells. It was found that at sublethal doses, the compound inhibited transferrin uptake, indicating a blockade in nutrient acquisition processes critical for parasite viability. This effect was corroborated by changes in PIP levels, highlighting its potential as a therapeutic target .

Comparative Analysis with Other Compounds

Comparative studies with other quinoline derivatives show that modifications at specific positions on the quinoline ring can significantly alter biological activity. For instance, substituting different groups at the R3 position has been shown to enhance antiparasitic potency while reducing cytotoxicity towards mammalian cells .

Table 2: Comparative Activity of Quinoline Derivatives

| Compound | R3 Position | EC50 (nM) | TC50 (nM) |

|---|---|---|---|

| Compound A | 3-Pyridine | 16 | 575 |

| Compound B | 4-Pyridine | 136 | >25 |

| This Compound | Ethyl | 200 | 600 |

Pharmacokinetics and Toxicology

Preliminary pharmacokinetic studies suggest favorable absorption and distribution characteristics for this compound. However, toxicity assessments indicate a need for careful evaluation due to observed cytotoxic effects at higher concentrations. Further studies are required to elucidate its safety profile in vivo.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.